molecular formula C15H12O B14670489 2-methyl-10H-anthracen-9-one CAS No. 50259-89-7

2-methyl-10H-anthracen-9-one

Cat. No.: B14670489
CAS No.: 50259-89-7
M. Wt: 208.25 g/mol
InChI Key: AVMAKAJNOPYJTQ-UHFFFAOYSA-N
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Description

2-methyl-10H-anthracen-9-one is an organic compound with the molecular formula C15H12O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a methyl group at the 2-position and a ketone group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-10H-anthracen-9-one typically involves the Friedel-Crafts acylation of anthracene. One common method is the reaction of anthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Anthracene+CH3COClAlCl3This compound\text{Anthracene} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{this compound} Anthracene+CH3​COClAlCl3​​this compound

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-10H-anthracen-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: 2-methyl-10H-anthracen-9-ol.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

2-methyl-10H-anthracen-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s photophysical properties make it useful in the study of biological systems, particularly in fluorescence microscopy and imaging.

    Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 2-methyl-10H-anthracen-9-one in photophysical applications involves the absorption of light and subsequent emission of fluorescence. The compound’s molecular structure allows it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, which can be detected and used in various imaging techniques.

In biological applications, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) when exposed to light. This property is being explored for its potential in photodynamic therapy, where ROS can induce cell death in cancerous tissues.

Comparison with Similar Compounds

2-methyl-10H-anthracen-9-one can be compared with other anthracene derivatives such as:

    9,10-dimethylanthracene: This compound has two methyl groups at the 9 and 10 positions and is known for its high fluorescence quantum yield.

    9-anthraldehyde: Featuring an aldehyde group at the 9-position, this compound is used in various synthetic applications.

    9,10-diphenylanthracene: This derivative has phenyl groups at the 9 and 10 positions and is widely used in triplet-triplet annihilation upconversion systems.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives.

Properties

CAS No.

50259-89-7

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

2-methyl-10H-anthracen-9-one

InChI

InChI=1S/C15H12O/c1-10-6-7-12-9-11-4-2-3-5-13(11)15(16)14(12)8-10/h2-8H,9H2,1H3

InChI Key

AVMAKAJNOPYJTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3=CC=CC=C3C2=O)C=C1

Origin of Product

United States

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